molecular formula C11H17N3O4 B1599669 Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate CAS No. 500701-36-0

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate

Cat. No. B1599669
M. Wt: 255.27 g/mol
InChI Key: GSKBQNSUPDETCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>19</sub>NO<sub>4</sub>.

  • It is a derivative of imidazole and contains a tert-butoxycarbonyl (Boc) protecting group.

  • The Boc group is commonly used in organic synthesis to protect amino groups during reactions, preventing unwanted side reactions.





  • Synthesis Analysis



    • The synthesis of this compound involves the introduction of the Boc group onto the imidazole ring.

    • Specific synthetic methods and reagents would need to be referenced from relevant literature or experimental protocols.





  • Molecular Structure Analysis



    • The molecular structure consists of an imidazole ring with a methyl group and a Boc group attached.

    • The Boc group is typically attached to the nitrogen atom of the imidazole ring.





  • Chemical Reactions Analysis



    • The compound can undergo various chemical reactions typical of imidazole derivatives, such as nucleophilic substitutions, deprotection of the Boc group, and ester hydrolysis.





  • Physical And Chemical Properties Analysis



    • The compound is a solid or semi-solid at room temperature.

    • It may have a white to yellow color.

    • Specific physical properties (melting point, solubility, etc.) would require experimental determination.




  • Scientific Research Applications

    Stereoselective Synthesis

    One application involves its use in dynamic kinetic resolution processes to achieve stereoselective carbon-carbon bond formation. For instance, Kubo et al. (1997) developed a method utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. This approach facilitated the formation of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are crucial building blocks in synthesizing biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

    Structural Characterization and Hydrogen Bond Analysis

    Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, using single-crystal X-ray diffraction. Their study provided insights into the molecular conformation, interactions, and assembly facilitated by hydrogen bonding, showcasing the compound's utility in understanding molecular structures and interactions (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

    Chemical Conversion and Synthesis of Nucleosides

    Kojima, Minakawa, and Matsuda (2000) described a chemical conversion process for 5-amino-1-β-d-ribofuranosylimidazole-4-carboxamide (AICA-riboside) using di-tert-butyl dicarbonate. This process yielded various derivatives, demonstrating the compound's role in nucleoside and nucleotide synthesis (Kojima, Minakawa, & Matsuda, 2000).

    Application in Cyclic Depsipeptide Synthesis

    Wang et al. (2013) synthesized 2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit containing thiazole of Lyngbyabellin A, which displayed moderate cytotoxicity against specific cell lines. This study highlights its application in developing novel cyclic depsipeptides with potential biological activities (Wang, Zhang, Liu, Tang, Feng, & Chen, 2013).

    Safety And Hazards



    • The compound is not classified as hazardous.

    • However, standard safety precautions should be followed during handling and storage.




  • Future Directions



    • Future research could explore the compound’s applications in drug development, organic synthesis, or other fields.

    • Investigating its reactivity, stability, and potential biological activity would be valuable.




    properties

    IUPAC Name

    methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)13-7-6-14(4)8(12-7)9(15)17-5/h6H,1-5H3,(H,13,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GSKBQNSUPDETCV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)OC)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H17N3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30464111
    Record name METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30464111
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    255.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate

    CAS RN

    500701-36-0
    Record name METHYL 4-(TERT-BUTOXYCARBONYLAMINO)-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30464111
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate
    Reactant of Route 3
    Reactant of Route 3
    Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate
    Reactant of Route 4
    Reactant of Route 4
    Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate
    Reactant of Route 5
    Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate
    Reactant of Route 6
    Reactant of Route 6
    Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.